molecular formula C36H49N11 B584462 Rizatriptan 1,2-(4-Dimethylamino)butan CAS No. 1135479-41-2

Rizatriptan 1,2-(4-Dimethylamino)butan

Katalognummer: B584462
CAS-Nummer: 1135479-41-2
Molekulargewicht: 635.865
InChI-Schlüssel: ZTEXYJXRBOGGJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rizatriptan 1,2-(4-dimethylamino)butane, also known as Rizatriptan 1,2-(4-dimethylamino)butane, is a useful research compound. Its molecular formula is C36H49N11 and its molecular weight is 635.865. The purity is usually 95%.
BenchChem offers high-quality Rizatriptan 1,2-(4-dimethylamino)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rizatriptan 1,2-(4-dimethylamino)butane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Acute Treatment of Migraine:
Rizatriptan is indicated for the acute treatment of migraine with or without aura in adults and pediatric patients aged 6 to 17 years . Clinical trials have demonstrated that Rizatriptan is effective in providing rapid pain relief during migraine attacks. For instance, a meta-analysis showed that Rizatriptan 10 mg was significantly more effective than placebo in achieving pain relief at both 2 hours and sustained pain-free status at 24 hours post-dose .

2. Early Intervention in Migraine Attacks:
Research indicates that administering Rizatriptan early in a migraine attack enhances treatment outcomes. In a study involving over 1000 patients, those treated with Rizatriptan within one hour of migraine onset reported significantly higher rates of pain freedom compared to placebo . This suggests that early intervention is crucial for maximizing the efficacy of Rizatriptan.

3. Menstrual Migraine:
Rizatriptan has also been studied specifically for menstrual migraines. A clinical trial demonstrated that it was effective for treating menstrual migraine attacks when administered early, with a significant percentage of patients achieving pain freedom at the 2-hour mark .

Efficacy Comparisons

Rizatriptan has been compared with other triptans and migraine treatments in various studies:

Medication Efficacy Rate at 2 Hours Sustained Pain-Free Rate (24 Hours)
Rizatriptan (10 mg)58.9%48.0%
Sumatriptan (various doses)VariesVaries
Placebo31.1%23.2%

These comparisons highlight Rizatriptan's superior efficacy over placebo and comparable effectiveness to other triptans like sumatriptan .

Case Studies and Patient Satisfaction

Numerous case studies have documented patient experiences with Rizatriptan. Patients often report high satisfaction levels due to its rapid onset of action and favorable tolerability profile. Common side effects include dizziness and fatigue, but these are generally mild and transient . Long-term studies suggest that patients continue to benefit from Rizatriptan across multiple migraine attacks without significant loss of efficacy .

Wirkmechanismus

Target of Action

Rizatriptan is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep.

Mode of Action

Rizatriptan interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction and reducing sterile inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Rizatriptan is the serotonergic pathway . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Rizatriptan induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .

Pharmacokinetics

Rizatriptan exhibits complete absorption and has a distribution volume of 110 L in females and 140 L in males . It is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . The compound is excreted in urine (82%, 14% as unchanged drug) and feces (12%) . The onset of action is within 2 hours, and the time to peak is 1 to 1.5 hours . The elimination half-life of Rizatriptan is 2-3 hours .

Result of Action

Rizatriptan relieves migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans .

Action Environment

The action, efficacy, and stability of Rizatriptan can be influenced by various environmental factors. For instance, the plasma concentrations of Rizatriptan were approximately 30% greater in patients with moderate hepatic insufficiency . In patients with renal function impairment, the AUC for Rizatriptan was approximately 44% greater than that in patients with healthy renal function . Furthermore, gender and age can also influence the pharmacokinetics of Rizatriptan .

Biologische Aktivität

Rizatriptan 1,2-(4-dimethylamino)butane, a derivative of rizatriptan, is primarily recognized for its role as a selective agonist of the serotonin receptors 5-HT1B and 5-HT1D. This compound is utilized in the acute treatment of migraine headaches and exhibits significant biological activity through its pharmacological properties. The following sections detail its biological activity, mechanisms of action, clinical efficacy, and safety profile.

  • Molecular Formula : C36H49N11
  • Molecular Weight : 635.85 g/mol
  • CAS Number : 1135479-41-2

Rizatriptan acts by selectively binding to the 5-HT1B and 5-HT1D serotonin receptors located in cranial blood vessels and the trigeminal system. Upon binding, it induces vasoconstriction of dilated intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, such as CGRP (Calcitonin Gene-Related Peptide) and substance P, which are implicated in migraine pathophysiology. This dual mechanism effectively alleviates migraine symptoms.

Clinical Efficacy

Numerous studies have evaluated the efficacy of rizatriptan in treating acute migraines:

  • Placebo-Controlled Trials : A pivotal study demonstrated that rizatriptan 10 mg resulted in a response rate of 77% compared to 37% for placebo (p < 0.001), indicating a significant therapeutic effect . The efficacy remained consistent across multiple migraine attacks with no evidence of tolerance developing over time.
  • Onset of Action : Rizatriptan is rapidly absorbed, with analgesic effects typically observed within 30 minutes post-administration. In a study involving over 1400 migraineurs, pain relief was significantly greater with rizatriptan compared to placebo at various time points .

Safety Profile

Rizatriptan is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : These include dizziness, somnolence, asthenia, and nausea. The incidence of these effects tends to be mild and transient .
  • Cardiovascular Considerations : While rizatriptan does not significantly increase cardiovascular risk in healthy individuals, caution is advised in patients with pre-existing cardiovascular conditions due to potential vasoconstrictive effects .

Data Table: Summary of Clinical Studies on Rizatriptan

Study ReferenceDosageSample SizeResponse Rate (%)Time to ReliefAdverse Effects
10 mg47377% (vs. 37% placebo)~30 minDizziness, somnolence
5 mg147362% (vs. 35% placebo)~30 minNausea, fatigue
10 mg147371% (vs. 35% placebo)~30 minDizziness, somnolence

Case Studies

Case Study on Efficacy : A study involving patients with recurrent migraines showed that rizatriptan effectively provided pain relief across multiple attacks without diminishing efficacy over time. Most patients reported significant improvement within the first two doses administered .

Safety Monitoring : In post-marketing surveillance involving thousands of patients, adverse events were reported but were predominantly mild. Notably, one case involved transient myocardial ischemia in a patient with a history of coronary disease after taking rizatriptan; however, this was not deemed directly related to the drug's pharmacological action .

Eigenschaften

IUPAC Name

4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N11/c1-42(2)15-7-8-35(36-30(14-17-44(5)6)32-19-27(9-11-33(32)41-36)20-45-25-37-23-39-45)47-22-29(13-16-43(3)4)31-18-28(10-12-34(31)47)21-46-26-38-24-40-46/h9-12,18-19,22-26,35,41H,7-8,13-17,20-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEXYJXRBOGGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)N4C=C(C5=C4C=CC(=C5)CN6C=NC=N6)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.